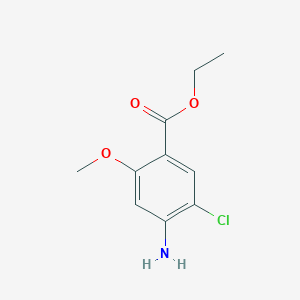

ethyl 4-amino-5-chloro-2-methoxybenzoate

Description

Contextual Significance of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid and its derivatives are fundamental scaffolds in the chemical sciences. rsc.org Naturally occurring in many plants, benzoic acid serves as a precursor in the biosynthesis of numerous secondary metabolites. rsc.org Industrially, it is a key starting material for the synthesis of a vast range of organic substances, from food preservatives to active pharmaceutical ingredients. rsc.orgchemicalbook.comgoogle.com The reactivity of the carboxylic acid group allows for the formation of salts, esters, amides, and acid halides, providing a versatile platform for chemical modifications. rsc.org The aromatic ring can also be functionalized through electrophilic substitution reactions, further expanding the diversity of accessible derivatives. This inherent versatility has established benzoic acid derivatives as indispensable tools in synthetic organic chemistry.

Academic Overview of Ethyl 4-Amino-5-chloro-2-methoxybenzoate and Related Structural Classes

This compound is a polysubstituted aromatic ester that has emerged as a compound of interest in academic research, primarily due to its structural similarity to biologically active molecules. Its specific substitution pattern, featuring an activating amino group, a deactivating but ortho-directing chloro group, and a methoxy (B1213986) group, creates a unique electronic and steric environment on the benzene (B151609) ring. This intricate arrangement of functional groups makes it a valuable synthon for constructing more complex molecular architectures.

Physicochemical Properties of this compound and Related Compounds

While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent parts and from data available for its close structural relatives. The table below summarizes key physicochemical information for the parent acid and the corresponding methyl ester, which are expected to be similar to the ethyl ester.

| Property | Value (for related compounds) | Reference Compound |

| Molecular Formula | C10H12ClNO3 | This compound |

| Molecular Weight | 229.66 g/mol | This compound |

| Melting Point | 206 °C (dec.) | 4-Amino-5-chloro-2-methoxybenzoic acid |

| Physical Form | Solid | 4-Amino-5-chloro-2-methoxybenzoic acid |

Positional Isomers and Analogues in Chemical Investigations

Synthesis of a Related Positional Isomer: Ethyl 4-amino-3-methylbenzoate

The synthesis of ethyl 4-amino-3-methylbenzoate provides insight into the chemical transformations involving substituted ethyl benzoates. A reported synthesis involves the desulfurization of ethyl 4-amino-3-(methylthiomethyl)benzoate using Raney nickel in ethanol (B145695) to yield the target compound as a white solid with a melting point of 75-78 °C. orgsyn.org

Role as a Key Intermediate in Advanced Organic Synthesis Research

The structural framework of this compound is closely related to that of key intermediates used in the synthesis of various pharmaceutical agents. Specifically, the parent compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a crucial building block for a class of gastroprokinetic drugs known as "prides" (e.g., Cisapride, Mosapride). google.com These drugs are known to enhance gastrointestinal motility. A common synthetic strategy involves the acylation of the amino group or esterification of the carboxylic acid of 4-amino-5-chloro-2-methoxybenzoic acid. Therefore, the ethyl ester derivative is a valuable intermediate for creating analogues and new chemical entities for pharmacological screening.

A notable area of research where esters of 4-amino-5-chloro-2-methoxybenzoic acid have been explored is in the development of ligands for serotonin (B10506) 5-HT4 receptors. A study detailed the synthesis of a series of these esters with varying alcohol portions, which were then evaluated for their agonist and antagonist activities at this receptor. This highlights the role of such esters as key intermediates in medicinal chemistry research aimed at discovering new therapeutic agents.

Scope and Academic Relevance of the Current Research Landscape

The current research landscape for this compound and its analogues is primarily situated within the domain of synthetic and medicinal chemistry. The academic relevance of this compound stems from its utility as a versatile intermediate. Researchers are interested in developing efficient and scalable synthetic routes to this and related compounds. A patent describes a method for synthesizing the parent acid, 4-amino-5-chloro-2-methoxybenzoic acid, starting from p-aminosalicylic acid, which is first methylated and then chlorinated. google.com A similar approach, substituting the methylating agent with an ethylating agent or by final esterification with ethanol, would yield the title compound.

Furthermore, the compound serves as a scaffold for generating libraries of new molecules for biological screening. The ability to modify the ester, amino, and aromatic functionalities allows for the systematic exploration of chemical space around this privileged core structure. Future research is likely to focus on expanding the range of analogues, exploring their utility in the synthesis of novel heterocyclic systems, and further investigating their potential as modulators of various biological targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFMKNAYGAIHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Ethyl 4 Amino 5 Chloro 2 Methoxybenzoate

Total Synthesis Approaches for Ethyl 4-Amino-5-chloro-2-methoxybenzoate and its Direct Precursors

The total synthesis of the target compound and its immediate precursors can be initiated from several commercially available starting materials. The choice of synthetic route often depends on factors like cost, availability of precursors, and desired scale of production.

A common and economically viable route begins with p-aminosalicylic acid (4-aminosalicylic acid). This pathway involves a multi-step process that first establishes the methoxy (B1213986) and ester functionalities, followed by a regioselective chlorination step.

One documented method proceeds by first converting p-aminosalicylic acid into an intermediate ester, methyl 4-amino-2-methoxybenzoate. google.com This transformation is typically achieved through a methylation reaction that targets the phenolic hydroxyl group and a simultaneous or subsequent esterification of the carboxylic acid. In a specific example, p-aminosalicylic acid is treated with dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) and an acetone (B3395972) solvent. google.com This step effectively methylates the hydroxyl group to a methoxy group and the carboxylic acid to a methyl ester, yielding methyl 4-amino-2-methoxybenzoate with high efficiency. google.com

The subsequent and final step in this sequence is the chlorination of the methyl 4-amino-2-methoxybenzoate intermediate. This is carefully controlled to add a chlorine atom at the C-5 position, ortho to the amino group. Using N-chlorosuccinimide (NCS) as the chlorinating agent in a solvent like N,N-dimethylformamide (DMF) has proven effective, yielding mthis compound. google.com Although this specific process yields the methyl ester, the synthesis of the corresponding ethyl ester follows the same principles, with the initial step being adapted to produce the ethyl ester instead.

An alternative strategy, particularly when starting with 4-amino-2-hydroxy-benzoic acid, involves protecting the amino group to prevent side reactions during chlorination. The amino group can be acetylated to form 4-acetylamino-2-hydroxy-benzoic acid, which can then be chlorinated. The protecting acetyl group is later removed via saponification to reveal the desired 4-amino product. researchgate.net This highlights the chemical strategies employed to manage the reactive sites on the aromatic ring.

Table 1: Synthesis of Mthis compound from p-Aminosalicylic Acid google.com

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1. Methylation/Esterification | p-Aminosalicylic acid | Dimethyl sulfate, Potassium hydroxide | Acetone | 25°C, 5.5 hours | Methyl 4-amino-2-methoxybenzoate | 92.1% |

| 2. Chlorination | Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide (NCS) | DMF | 70°C, 3 hours | Mthis compound | 87.5% |

Syntheses can also commence from 4-amino-2-methoxybenzoic acid, which is itself an intermediate in the pathway starting from p-aminosalicylic acid. google.comfda.gov This approach offers a more direct route if the precursor is readily available. The synthesis from this point involves two key transformations: regioselective chlorination and esterification.

The sequence of these steps can be varied. One pathway involves first chlorinating 4-amino-2-methoxybenzoic acid to produce 4-amino-5-chloro-2-methoxybenzoic acid. biosynth.comfda.gov This chlorinated intermediate is then subjected to an esterification reaction to yield the final product, this compound. This sequence is advantageous as the final esterification step often involves straightforward procedures.

Functional Group Transformations and Derivatization Strategies

The formation of the ester group is a pivotal step. As seen in the synthesis from p-aminosalicylic acid, a combined methylation and esterification can form the methyl ester directly. google.com

Alternatively, if the synthesis starts with the carboxylic acid precursor, 4-amino-5-chloro-2-methoxybenzoic acid, a direct esterification reaction is required. acs.org Standard methods for esterification, such as Fischer esterification, can be employed. This typically involves refluxing the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the product by removing the water formed during the reaction. Other methods include reacting the acid with an alkylating agent, such as 1,2-dibromoethane (B42909) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form the corresponding ester. acs.org

Optimizing esterification is crucial for maximizing the yield and purity of the final product. For Fischer esterification, key parameters include the molar ratio of alcohol to carboxylic acid, the concentration of the acid catalyst, the reaction temperature, and the reaction time. Using a large excess of ethanol (B145695) not only serves as the reagent but also as the solvent, pushing the reaction forward.

In the synthesis of the methyl ester from p-aminosalicylic acid, the yield was optimized to 92.1% by carefully controlling the stoichiometry of dimethyl sulfate and potassium hydroxide and maintaining the reaction temperature at 25°C for 5.5 hours. google.com Such optimization ensures minimal side-product formation and maximizes the conversion to the desired ester. The choice of base, solvent, and temperature are all critical levers in achieving high-yield esterification.

The introduction of a chlorine atom at the C-5 position of the benzene (B151609) ring must be highly selective. The directing effects of the existing substituents—the strongly activating amino group at C-4 and the methoxy group at C-2—govern the position of electrophilic substitution. Both groups are ortho, para-directing. The C-5 position is ortho to the amino group and meta to the methoxy group, making it a highly favored site for chlorination.

A widely used and effective method for this transformation is the use of N-chlorosuccinimide (NCS) as the chlorinating agent. google.com This reagent is favored for its milder reaction conditions compared to chlorine gas. The reaction is typically carried out in a polar aprotic solvent such as DMF at elevated temperatures (e.g., 65-75°C) for several hours. This method has been shown to provide the chlorinated product in high yield (87.5% for the methyl ester). google.com The steric bulk of the methoxy group at C-2 and the ester group at C-1 likely helps to prevent substitution at the C-3 position, further enhancing the regioselectivity of the reaction.

Table 2: Regioselective Chlorination of Methyl 4-amino-2-methoxybenzoate google.com

| Starting Material | Chlorinating Agent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide (NCS) | DMF | 65-75°C | 3 hours | Mthis compound | 87.5% |

Regioselective Chlorination Methodologies

Utilization of Specific Chlorinating Agents (e.g., Iodobenzene Dichloride, N-Chlorosuccinimide)

The introduction of a chlorine atom onto the aromatic ring of the precursor, typically ethyl 4-amino-2-methoxybenzoate, is a critical step in the synthesis of the title compound. This transformation is an electrophilic aromatic substitution, where precise control of regioselectivity is paramount. N-Chlorosuccinimide (NCS) is a commonly employed reagent for this purpose due to its mild nature and ease of handling compared to gaseous chlorine. google.comgoogle.comresearchgate.net

In a typical laboratory-scale synthesis, the precursor is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF). google.comgoogle.com NCS is then added to the solution, and the reaction is facilitated by heating. One patented method describes stirring the reaction mixture at a temperature range of 65-75°C. google.com Upon completion of the reaction, the product, this compound, is often isolated by precipitation in ice water, followed by filtration and drying. google.com The use of NCS provides a reliable method for achieving high-yield chlorination at the desired position. google.comresearchgate.net

Alternative chlorinating systems for anilines include copper(II) chloride, which can provide high yields and regioselectivity, particularly when ionic liquids are used as the solvent. nih.gov While not specifically detailed for this exact substrate in the provided literature, such methods represent viable strategies for the direct chlorination of unprotected aniline (B41778) derivatives. nih.gov

Table 1: Example of Chlorination Reaction Conditions

| Precursor | Chlorinating Agent | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Methyl 4-amino-2-methoxybenzoate | N-Chlorosuccinimide (NCS) | DMF | 65-75°C | Mthis compound | google.com |

Mechanistic Insights into Directed Selectivity of Aromatic Chlorination

The high regioselectivity observed in the chlorination of ethyl 4-amino-2-methoxybenzoate is dictated by the electronic effects of the substituents on the benzene ring. The ring possesses two strong electron-donating groups: an amino (-NH₂) group at position 4 and a methoxy (-OCH₃) group at position 2. Both are powerful activating groups and ortho-, para-directors for electrophilic aromatic substitution. researchgate.netyoutube.com

The amino group is a significantly stronger activating group than the methoxy group. Its directing effect, therefore, dominates the reaction's outcome. The positions ortho to the amino group (C3 and C5) are strongly activated towards electrophilic attack. However, the C3 position is sterically hindered by the adjacent methoxy group at C2. Consequently, the incoming electrophile (Cl⁺, or a polarized equivalent from the chlorinating agent) is directed preferentially to the less sterically encumbered C5 position. researchgate.net

This outcome is consistent with established principles of electrophilic substitution on polysubstituted aromatic rings, where the most powerful activating group controls the position of substitution, and steric hindrance plays a key role in resolving the final regiochemistry between electronically favored sites. youtube.com The reaction proceeds via a Wheland intermediate (also known as an arenium ion or sigma complex), where the positive charge is stabilized by resonance, with significant contributions from the lone pairs of the nitrogen and oxygen atoms. researchgate.net The stability of the intermediate leading to C5 substitution is favored over the one for C3 substitution, resulting in the desired product.

Amidation and Amine Derivatization of the Benzoate (B1203000) Backbone

Once synthesized, this compound can undergo further reactions, particularly at its ester and amino functionalities.

Condensation Reactions with Aminoethyl Moieties

A significant application of this benzoate derivative is its use as a precursor for pharmacologically active benzamides. This typically involves a reaction between the ester and a primary or secondary amine, often one containing an aminoethyl group, to form a more complex amide. While this reaction can be achieved by first hydrolyzing the ester to the corresponding carboxylic acid and then performing an amide coupling, direct aminolysis of the ester is also possible.

For instance, the related methyl ester, mthis compound, has been shown to react with N,N-diethylethylenediamine to form the corresponding N-(diethylaminoethyl)benzamide. googleapis.com This type of condensation is fundamental to the synthesis of compounds like Metoclopramide (B1676508). chemicalbook.com The reaction involves the nucleophilic attack of the primary or secondary amine of the aminoethyl moiety on the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of a stable amide bond.

Alkylation of the Amino Group

While many applications require the 4-amino group to remain as a primary amine, it is chemically susceptible to alkylation. Aromatic amines can be alkylated using various alkylating agents. In the context of the synthesis of related intermediates, it has been noted that N-methylation can occur as an undesirable side reaction during the initial methylation steps if reaction conditions are not strictly anhydrous. googleapis.com This indicates the nucleophilic character of the amino group and its potential to react with electrophiles like methylating agents.

Targeted N-alkylation could be performed using alkyl halides or other electrophilic alkyl sources under appropriate conditions, though this specific derivatization is less commonly documented in the primary synthesis pathways for which this compound is an intermediate.

Hydrolysis and Carboxylic Acid Regeneration from Ester Derivatives

The ethyl ester group of this compound can be readily converted back to the corresponding carboxylic acid, 4-amino-5-chloro-2-methoxybenzoic acid. This hydrolysis is typically accomplished under basic conditions through a process known as saponification. google.comgoogle.com

The reaction involves heating the ester with a strong base, such as sodium hydroxide, in a solvent mixture that can dissolve both the organic ester and the inorganic base, for example, a mixture of methanol (B129727) and water. google.com The hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture with an acid like hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid to precipitate, which can then be isolated by filtration. google.comgoogle.com One reported procedure using the methyl ester achieved a yield of 90.8% for this hydrolysis step. google.com

Table 2: Example of Hydrolysis Reaction Conditions

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Mthis compound | 1. Sodium Hydroxide2. Hydrochloric Acid | Methanol/Water | 1. Reflux2. Acidify to pH 5 | 4-amino-5-chloro-2-methoxybenzoic acid | google.com |

Advanced Synthetic Techniques and Challenges

The synthesis of this compound and its parent acid is crucial for the production of several gastroprokinetic agents. google.com Consequently, developing efficient, cost-effective, and scalable synthetic routes is of significant industrial importance.

More advanced synthetic strategies aim to overcome these issues by streamlining the process. For example, one-pot or tandem reactions that perform multiple transformations in a single vessel are highly desirable. A method has been described that uses dimethyl sulfate to directly methylate both the phenol (B47542) and carboxylic acid of p-aminosalicylic acid in one step, avoiding a longer, multi-step protection-methylation-deprotection sequence. google.com Similarly, routes utilizing less expensive reagents or milder conditions are continuously sought. google.com The use of modern catalytic systems, such as employing ionic liquids for halogenation, represents an advanced technique that can offer improved safety, higher selectivity, and a better environmental profile compared to traditional methods. nih.gov

Development of Streamlined Multi-Step Syntheses

The preparation of this compound and its parent acid, 4-amino-5-chloro-2-methoxybenzoic acid, typically involves a multi-step synthetic sequence starting from readily available precursors. A common strategy employs p-aminosalicylic acid as the initial raw material.

One documented synthetic pathway begins with the methylation of p-aminosalicylic acid. google.com In this step, p-aminosalicylic acid is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium hydroxide in an acetone solution. This reaction typically proceeds at a controlled temperature of 20-30°C to yield the methylated intermediate. google.com Subsequent chlorination of the aromatic ring is a crucial step to introduce the chloro substituent at the 5-position. This is often achieved by treating the methylated intermediate with a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF) at an elevated temperature, for instance, 65-75°C. google.com The resulting product from this step is mthis compound. google.com

A summary of a typical reaction sequence is presented below:

| Step | Reactants | Reagents & Conditions | Product |

| 1. Methylation | p-Aminosalicylic acid | Dimethyl sulfate, Potassium hydroxide, Acetone, 20-30°C | 4-Amino-2-methoxybenzoic acid methyl ester |

| 2. Chlorination | 4-Amino-2-methoxybenzoic acid methyl ester | N-Chlorosuccinimide, DMF, 65-75°C | Mthis compound |

| 3. Hydrolysis | Mthis compound | Sodium hydroxide, Methanol/Water, Reflux | 4-Amino-5-chloro-2-methoxybenzoic acid |

| 4. Esterification | 4-Amino-5-chloro-2-methoxybenzoic acid | Ethanol, Acid catalyst | This compound |

This streamlined approach, starting from inexpensive materials and employing well-understood reaction conditions, provides a practical and economical route to the synthesis of this important chemical intermediate. google.com

Application of Combinatorial Chemistry in Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly generate a large number of structurally diverse compounds, known as a chemical library. nih.gov This approach is particularly valuable in drug discovery for identifying new lead compounds with desired biological activities. nih.gov this compound, or its parent acid, serves as an excellent scaffold or building block for creating such libraries.

An example of this application is the synthesis of a series of benzoate derivatives to explore their activity as 5-HT4 receptor agonists and antagonists. acs.org In this research, 4-amino-5-chloro-2-methoxybenzoic acid was systematically reacted with a variety of substituted 1-piperidineethanols. This strategy allows for the creation of a library where the core benzoester structure remains constant while the substitution on the piperidine (B6355638) ring is varied with groups such as methyl, hydroxyl, and acetamido. acs.org

The generation of these libraries enables a systematic investigation of structure-activity relationships (SAR). For instance, by comparing the pharmacological profiles of compounds with different substitutions, researchers can identify which chemical modifications lead to enhanced potency or a change in activity from agonist to antagonist. acs.org This approach proved successful in identifying compounds with nanomolar affinity for the 5-HT4 receptor, including partial agonists and potent antagonists. acs.org The use of a common intermediate like 4-amino-5-chloro-2-methoxybenzoic acid streamlines the synthetic process, allowing for the efficient production of dozens of related compounds for biological screening.

Purification and Isolation Methodologies for Research-Grade Compounds

Achieving high purity of the final compound is critical for its use in research, particularly for biological assays where impurities could lead to misleading results. Several methodologies are employed for the purification and isolation of this compound and its precursors to obtain research-grade material.

Common purification techniques reported in synthetic procedures include:

Extraction: After the reaction work-up, the crude product is often dissolved in an organic solvent, such as ethyl acetate, and washed with aqueous solutions to remove inorganic salts and water-soluble impurities. google.com

Precipitation and Filtration: A widely used method for isolation involves precipitating the solid product from the reaction mixture. For example, pouring the reaction mixture into ice water can cause the less soluble organic product to precipitate out. google.com The solid is then collected by suction filtration. google.com This method is effective for separating the product from the solvent and dissolved starting materials or reagents.

Recrystallization: This is a fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol or ethanol/DMF) and then allowed to cool slowly. arkat-usa.org As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Decolorization: If the product has colored impurities, activated carbon is often added to the solution before filtration. google.com The activated carbon adsorbs the colored impurities, and subsequent hot filtration removes the carbon, resulting in a purer, colorless solution from which the final product can be crystallized. google.com

Chromatography: While not always detailed in initial preparative scale syntheses, column chromatography is a standard method for achieving very high purity, separating the target compound from closely related side products.

Drying: After isolation by filtration, the purified compound is typically dried under vacuum at a specific temperature (e.g., 60°C) to remove any residual solvents. google.com

The selection and combination of these techniques are tailored to the specific physical properties of the compound and the impurities present. For instance, a typical purification sequence might involve aqueous work-up, precipitation, collection by filtration, and a final recrystallization from a suitable solvent to yield a high-purity, research-grade compound. google.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Amino 5 Chloro 2 Methoxybenzoate and Its Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring in ethyl 4-amino-5-chloro-2-methoxybenzoate is substituted with groups that have competing electronic effects, influencing its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. wikipedia.orgbyjus.com Conversely, the chloro (-Cl) group is a deactivating, yet ortho-, para-directing group, withdrawing electron density through induction but donating through resonance. sarthaks.com The ester group (-COOEt) is a deactivating, meta-directing group.

Given the positions of these substituents, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating amino and methoxy groups. However, the positions are influenced by all substituents. The directing effects of the substituents on this compound are summarized below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | 4 | Activating | Ortho, Para |

| -Cl | 5 | Deactivating | Ortho, Para |

| -OCH₃ | 2 | Activating | Ortho, Para |

| -COOEt | 1 | Deactivating | Meta |

Considering the combined effects, the most probable sites for electrophilic attack are the C3 and C6 positions, which are ortho to the activating groups and not sterically hindered. A plausible example is the chlorination of the related compound, methyl 4-amino-2-methoxybenzoate, which is achieved using N-chlorosuccinimide (NCS) in a polar aprotic solvent like DMF at elevated temperatures. google.com This suggests that similar halogenation of this compound would likely introduce a second halogen at the C3 position.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) on aryl halides like chlorobenzene (B131634) derivatives is generally difficult and requires harsh reaction conditions, such as high temperatures and pressures. vedantu.comlibretexts.org The presence of the electron-donating amino and methoxy groups further deactivates the ring towards nucleophilic attack. However, the presence of electron-withdrawing groups ortho or para to the leaving group can facilitate the reaction. libretexts.org In the case of this compound, the ester group is meta to the chlorine and thus does not significantly activate it for SNAAr. Therefore, substitution of the chloro group would likely require severe conditions, for instance, reaction with sodium hydroxide (B78521) at high temperatures, similar to the Dow process for phenol (B47542) production. libretexts.org

Transformations Involving the Ester Moiety

The ethyl ester group is a key functional handle for various transformations.

Hydrolysis:

Esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. savemyexams.com The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide, to produce the carboxylate salt and ethanol (B145695). libretexts.org Acidification of the salt then yields the carboxylic acid. savemyexams.com The hydrolysis of the related mthis compound to 4-amino-5-chloro-2-methoxybenzoic acid is a key step in the synthesis of various pharmaceutical compounds and is typically achieved by refluxing with a base like potassium hydroxide in a methanol-water mixture. google.com

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.eduwikipedia.org For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of mthis compound and ethanol. ucla.edu The reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive it to completion. ucla.edu

Chemical Modifications of the Amino and Methoxy Groups

The amino and methoxy groups are also amenable to various chemical modifications.

Modifications of the Amino Group:

The primary amino group can undergo a variety of reactions, including:

Acylation: The amino group can be readily acylated to form amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield the corresponding N-acetyl derivative, ethyl 4-(acetylamino)-5-chloro-2-methoxybenzoate. This is a common protecting group strategy for anilines. byjus.com

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.

Modifications of the Methoxy Group:

The methoxy group is generally stable, but the ether linkage can be cleaved under certain conditions.

Demethylation: Cleavage of the methyl ether can be achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). researchgate.netrsc.org This reaction would convert the methoxy group to a hydroxyl group, yielding ethyl 4-amino-5-chloro-2-hydroxybenzoate. The reaction with BBr₃ is often carried out in an inert solvent like dichloromethane. researchgate.net

Cyclization and Ring Formation Reactions Leading to Novel Architectures

The presence of multiple functional groups on the aromatic ring allows for the construction of novel heterocyclic and polycyclic systems.

Tröger's bases are chiral, V-shaped molecules formed by the condensation of two aniline (B41778) molecules with a formaldehyde (B43269) equivalent, typically in an acidic medium. lu.senih.gov The reaction proceeds through a series of electrophilic aromatic substitutions and cyclizations. researchgate.net Given that this compound is a substituted aniline, it has the potential to undergo this condensation to form a corresponding Tröger's base derivative. The general mechanism involves the formation of an imine, which then acts as an electrophile to attack the second aniline molecule, leading to the formation of the characteristic diazocine ring system. researchgate.net The synthesis of halogen-substituted Tröger's bases has been reported, indicating that the presence of a chloro group does not inhibit the reaction. researchgate.net

Kinetic and Thermodynamic Aspects of Key Reactions

The rates and equilibria of the reactions involving this compound are influenced by various factors.

Kinetics:

Electrophilic Aromatic Substitution: The first step, the attack of the electrophile on the aromatic ring to form the arenium ion intermediate, is typically the rate-determining step. youtube.commasterorganicchemistry.com The presence of activating groups like -NH₂ and -OCH₃ increases the rate of reaction compared to unsubstituted benzene by stabilizing the positively charged intermediate. wikipedia.org Conversely, deactivating groups like -Cl and -COOEt decrease the reaction rate. youtube.com

Ester Hydrolysis: The rate of ester hydrolysis is dependent on temperature and the concentration of the acid or base catalyst. chemicaljournals.comresearchgate.net Base-catalyzed hydrolysis is generally a second-order reaction, while acid-catalyzed hydrolysis is typically first-order. psiberg.com

Thermodynamics:

Ester Hydrolysis: The hydrolysis of esters is a reversible process under acidic conditions, and the position of the equilibrium can be influenced by the reaction conditions. savemyexams.com In contrast, base-promoted hydrolysis is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. savemyexams.com The thermodynamics of ester hydrolysis, including changes in enthalpy (ΔH) and entropy (ΔS), are influenced by the solvent system. chemicaljournals.com For the base-catalyzed hydrolysis of ethyl benzoate (B1203000) in a methanol-water mixture, the reaction has been shown to be enthalpy-driven and entropy-controlled. chemicaljournals.com

Structural Characterization and Advanced Analytical Techniques in Chemical Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity of atoms can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of ethyl 4-amino-5-chloro-2-methoxybenzoate is predicted to show distinct signals corresponding to each unique proton environment. The ethyl group gives rise to a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, typically found in the upfield region. The methoxy (B1213986) (-OCH₃) group protons appear as a singlet. The two aromatic protons are expected to appear as singlets in the downfield region due to their distinct electronic environments, influenced by the adjacent amino, chloro, methoxy, and ester groups. The amino (-NH₂) protons typically present as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Based on data from analogous compounds like 4-amino-5-chloro-2-methoxybenzoic acid chemicalbook.com, the aromatic carbons are expected to resonate between approximately 100 and 160 ppm. The carbonyl carbon (C=O) of the ester group typically appears significantly downfield, often in the 165-175 ppm range. The carbons of the methoxy and ethyl groups will be found in the upfield region of the spectrum. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (C3-H) | ~6.3-6.5 | Singlet | 1H |

| Aromatic-H (C6-H) | ~7.5-7.7 | Singlet | 1H |

| Amino (-NH₂) | ~4.5-5.5 | Broad Singlet | 2H |

| Methoxy (-OCH₃) | ~3.8-3.9 | Singlet | 3H |

| Ethyl (-OCH₂CH₃) | ~4.2-4.4 | Quartet | 2H |

| Ethyl (-OCH₂CH₃) | ~1.3-1.4 | Triplet | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~166 |

| C-O (Aromatic, C2) | ~158 |

| C-N (Aromatic, C4) | ~148 |

| C-H (Aromatic, C6) | ~132 |

| C-Cl (Aromatic, C5) | ~112 |

| C-CO (Aromatic, C1) | ~110 |

| C-H (Aromatic, C3) | ~100 |

| -OCH₂- (Ethyl) | ~61 |

| -OCH₃ (Methoxy) | ~56 |

| -CH₃ (Ethyl) | ~14 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While standard ¹H and ¹³C NMR confirm the constitution of this compound, advanced 2D NMR techniques could provide deeper structural insights. Techniques such as Correlation Spectroscopy (COSY) would confirm proton-proton couplings, for instance, between the -CH₂- and -CH₃ protons of the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would unequivocally assign each proton to its directly attached carbon and map long-range (2-3 bond) H-C correlations, respectively. The Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions, providing information on the preferred conformation of the molecule in solution, such as the orientation of the methoxy group relative to the ester moiety. However, specific studies applying these advanced techniques to this compound are not prevalent in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₁₀H₁₂ClNO₃), the calculated molecular weight is approximately 229.66 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 229 (for ³⁵Cl) and 231 (for ³⁷Cl) with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound.

Key fragmentation pathways can be predicted based on the structure and analysis of similar compounds like ethyl-4-chlorobenzoate. nist.gov Common fragment ions would likely include the loss of the ethoxy radical (•OCH₂CH₃, M-45) to give a peak at m/z 184/186, and the loss of an ethyl group (•CH₂CH₃, M-29) followed by CO to give a peak at m/z 172/174. Further fragmentation of the aromatic ring could also be observed.

Predicted Key Mass Spectrometry Fragments

| m/z (³⁵Cl/³⁷Cl) | Predicted Fragment Identity |

|---|---|

| 229/231 | [M]⁺ (Molecular Ion) |

| 184/186 | [M - OCH₂CH₃]⁺ |

| 156/158 | [M - OCH₂CH₃ - CO]⁺ |

| 139 | [M - OCH₂CH₃ - CO - Cl]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. Based on data from the closely related ethyl 4-aminobenzoate, two sharp bands corresponding to the N-H symmetric and asymmetric stretching of the primary amine group should appear around 3300-3500 cm⁻¹. nist.gov A strong absorption band for the ester carbonyl (C=O) stretch is anticipated in the region of 1700-1720 cm⁻¹. Aromatic C=C stretching vibrations will produce peaks around 1600-1450 cm⁻¹. The C-O stretches of the ester and methoxy groups are expected to appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-Cl stretch will likely be observed in the fingerprint region, typically below 800 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore of this compound is the substituted benzene (B151609) ring. The presence of the electron-donating amino and methoxy groups, along with the ester group, is expected to result in strong UV absorption. By analogy with ethyl 4-aminobenzoate, which has absorption maxima around 220 nm and 310 nm, similar absorption bands are predicted for the title compound, corresponding to π→π* transitions within the aromatic system. nist.gov

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amine) | 3300-3500 | Asymmetric & Symmetric Stretch |

| C-H (Aromatic) | 3000-3100 | Stretch |

| C-H (Aliphatic) | 2850-3000 | Stretch |

| C=O (Ester) | 1700-1720 | Stretch |

| C=C (Aromatic) | 1450-1600 | Stretch |

| C-O (Ester/Ether) | 1000-1300 | Stretch |

| C-Cl | <800 | Stretch |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a compound in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

Although a crystal structure for this compound itself is not publicly available in the searched databases, analysis of similar structures, such as ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, provides insight into what might be expected. researchgate.net A crystallographic study would confirm the planarity of the benzene ring and determine the orientation of the substituents. For instance, it would reveal the dihedral angle between the plane of the benzene ring and the ester group. Furthermore, it would provide crucial information on intermolecular interactions, such as hydrogen bonding involving the amino group and potentially the ester carbonyl oxygen, which dictate the crystal packing arrangement. Such interactions are critical for understanding the physical properties of the solid material.

Chromatographic Separation and Purity Assessment for Research Samples

In the realm of chemical research, establishing the purity and confirming the identity of a synthesized compound are paramount. For this compound, a key intermediate in the synthesis of various pharmacologically active molecules, chromatographic techniques are indispensable. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for its purification and analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography stands as a primary method for both the purification of this compound from reaction mixtures and the assessment of its purity. The technique's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and other impurities.

Reverse-phase HPLC is commonly employed for the analysis of aromatic compounds like this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A typical analytical HPLC system for determining the purity of this compound and its derivatives involves a C18 reverse-phase column. google.com The separation is often achieved using a gradient elution, where the composition of the mobile phase is changed over the course of the analysis to ensure the efficient elution of all components. A common mobile phase combination is a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often containing a small percentage of an acid like trifluoroacetic acid (TFA) or acetic acid to improve peak shape and resolution. google.comrsc.org

For instance, one documented analytical method utilizes a Waters Symmetry C18 column with a gradient of 0-80% acetonitrile in water containing 0.1% TFA. google.com The flow rate is typically maintained around 0.8 to 1.0 mL/min. google.com Detection is commonly performed using a UV detector, as the aromatic nature of this compound allows for strong absorbance at specific wavelengths.

The purity of the compound is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For preparative HPLC, the conditions are scaled up with larger columns and higher flow rates to isolate the pure compound from the crude reaction mixture.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Substituted Benzoates

| Parameter | Condition 1 | Condition 2 |

| Column | Waters Symmetry C18, 3.5µm, 2.1x50 mm | Vydac C18, 4.6x150 mm |

| Mobile Phase A | Water with 0.1% TFA | Water with 1% Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Methanol |

| Gradient | 0-80% B over 10 min | Isocratic or Gradient |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Detection | UV | UV |

This table represents typical conditions and may require optimization for specific samples of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the presence of the polar amino group, GC-MS analysis can be effectively performed after converting it into a more volatile derivative.

Derivatization is a key step in preparing compounds like this compound for GC-MS analysis. The primary purpose of derivatization in this context is to block the polar N-H bonds of the amino group, thereby reducing intermolecular hydrogen bonding and increasing the compound's volatility. Common derivatization reactions for primary amines include silylation and acylation.

Silylation: This involves reacting the amino group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) derivative. These derivatives are generally more volatile and thermally stable.

Acylation: Reaction with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), introduces a perfluoroacyl group. This not only increases volatility but also enhances the sensitivity of detection by an electron capture detector (ECD) if used, or can lead to characteristic fragmentation patterns in mass spectrometry.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms or a slightly more polar DB-17ms). The separated components then enter the mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the derivative, allowing for its unambiguous identification and quantification.

While specific GC-MS methods for this compound are not extensively detailed in the literature, the general principles of derivatization followed by GC-MS analysis are a standard approach for the characterization of such substituted aromatic amines.

Interactive Data Table: Common Derivatization Reagents for GC-MS Analysis of Amines

| Derivatization Agent | Abbreviation | Target Functional Group | Common By-products |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH2, -OH, -COOH | Trifluoroacetamide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH2, -OH, -COOH | N-methyltrifluoroacetamide |

| Trifluoroacetic Anhydride | TFAA | -NH2, -OH | Trifluoroacetic acid |

| Pentafluoropropionic Anhydride | PFPA | -NH2, -OH | Pentafluoropropionic acid |

This table provides examples of common derivatization agents and is not an exhaustive list. The choice of reagent depends on the specific analytical requirements.

Theoretical and Computational Chemistry Studies of Ethyl 4 Amino 5 Chloro 2 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in exploring the electronic properties and geometric parameters of molecules. These methods, grounded in quantum mechanics, provide a detailed description of electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For ethyl 4-amino-5-chloro-2-methoxybenzoate, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict a variety of properties.

These calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally suggests higher reactivity.

Furthermore, DFT is used to predict spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the functional groups within this compound.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: This table is illustrative of typical DFT outputs and is not based on published data for this specific compound.)

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide highly accurate calculations of molecular orbitals and charge distributions.

For this compound, ab initio calculations would offer a detailed picture of how electrons are distributed across the molecule. A Natural Bond Orbital (NBO) analysis, a common post-calculation procedure, can be performed to study intramolecular interactions, such as hyperconjugation and charge delocalization between occupied and unoccupied orbitals. This analysis helps to understand the stability of the molecule arising from these electronic interactions.

Furthermore, these methods are used to compute the molecular electrostatic potential (MEP). The MEP map is a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. These maps are invaluable for predicting how the molecule will interact with other chemical species, identifying sites susceptible to electrophilic or nucleophilic attack.

Molecular Modeling and Simulation

While quantum mechanics focuses on the electronic structure, molecular modeling and simulation techniques are used to explore the physical movements and conformational possibilities of molecules over time.

This compound possesses several rotatable bonds, particularly in its ethyl ester group. This flexibility means the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformers, which are those that lie at minimums on the potential energy surface.

Computational methods can systematically rotate the flexible bonds and calculate the corresponding energy, generating a potential energy landscape. This landscape reveals the low-energy, stable conformations and the energy barriers that separate them. For related benzoate (B1203000) esters, it has been found that a limited number of minimum energy conformers often exist, which can be characterized by specific folding patterns of the side chains. nih.gov This information is critical for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules.

Molecular Dynamics (MD) simulations provide a way to observe the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound would behave in a specific environment, such as in a solvent or at a particular temperature.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. By analyzing the electronic properties and the molecular electrostatic potential map derived from quantum chemical calculations, chemists can identify the most likely sites for chemical reactions.

For this compound, the electron-rich amino group and the oxygen atoms of the methoxy (B1213986) and ester groups are potential sites for electrophilic attack. Conversely, the carbon atom of the carbonyl group is an electron-deficient site, making it susceptible to nucleophilic attack. The aromatic ring itself can undergo electrophilic substitution, and the reactivity and regioselectivity of such a reaction would be influenced by the existing substituents (amino, chloro, and methoxy groups).

Computational methods can also be used to model the transition states of potential reactions. By calculating the activation energies for different pathways, it is possible to predict the most favorable reaction mechanism. This predictive capability allows for the rational design of synthetic routes and a deeper understanding of the chemical transformations the molecule might undergo.

Transition State Calculations for Reaction Mechanisms

Transition state (TS) calculations are fundamental in computational chemistry for elucidating the mechanisms of chemical reactions. For a molecule like this compound, which possesses several reactive sites—the aromatic ring, the amino group, and the ester functional group—these calculations can predict the feasibility and pathways of various transformations.

Reactions involving aromatic amines often proceed through complex mechanisms, such as electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr), depending on the reactants and conditions. mdpi.com The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. mdpi.com However, the presence of the chlorine atom (an electron-withdrawing group) and the methoxy group (an electron-donating group) introduces electronic complexity.

Theoretical studies, typically using Density Functional Theory (DFT), can model these reactions. For instance, in an electrophilic substitution reaction, DFT calculations can map the potential energy surface from the reactants to the products, identifying the transition state structure and its associated energy barrier (activation energy). The mechanism of EAS generally involves the formation of a sigma complex (an arenium ion), and the stability of this intermediate is crucial for the reaction rate. mdpi.com

A hypothetical study on the nitration of this compound would involve calculating the energy profiles for the attack of the nitronium ion (NO₂⁺) at the possible positions on the benzene (B151609) ring. The results would likely show that the position ortho to the amino group and meta to the chloro group is electronically favored.

Table 1: Hypothetical Transition State Calculation Data for Electrophilic Nitration

| Parameter | Reactants | Transition State (TS) | Intermediate (Sigma Complex) | Products |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.6 | -25.8 |

| Key Bond Distance (Å) (C-N) | N/A | 1.85 | 1.50 | 1.47 |

Note: This table is illustrative, based on typical values for electrophilic aromatic substitution reactions.

These calculations provide a quantitative basis for understanding the regioselectivity and kinetics of reactions involving the title compound.

Reaction Coordinate Analysis

A reaction coordinate analysis provides a detailed view of the reaction pathway, plotting the energy of the system against the "reaction coordinate"—a geometric parameter that changes continuously along the reaction path (e.g., the distance between two reacting atoms). This analysis visualizes the transition from reactants to products, passing through the transition state.

For many reactions of aromatic amines, the pathway is not straightforward. For example, in Ullmann-type coupling reactions, which involve the formation of a carbon-nitrogen bond catalyzed by a transition metal like copper, the mechanism involves several steps, including oxidative addition and reductive elimination. mdpi.com A computational study of such a reaction with this compound would involve mapping the energy changes as the C-N bond forms.

Bunnett's theory on E2 elimination reactions suggests that the transition state can vary between "carbocation-like" and "carbanion-like," depending on the nature of the substituents. libretexts.org For reactions involving the ethyl ester group of the title compound, such as hydrolysis or transesterification, a reaction coordinate analysis would detail the formation and breakdown of the tetrahedral intermediate, which is the hallmark of nucleophilic acyl substitution. DFT studies can pinpoint the energy maxima (transition states) and minima (intermediates) along this coordinate. derpharmachemica.com

Computational Approaches to Ligand Design and Structure-Activity Relationship (SAR)

Computational methods are powerful tools for designing new molecules and understanding why certain structural features lead to specific biological activities.

Quantitative Structure-Activity Relationships (QSAR) for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For analogues of this compound, a QSAR model could predict their potential efficacy as, for example, receptor antagonists or enzyme inhibitors.

To build a QSAR model, a set of known analogues and their measured biological activities are required. Then, a wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic properties: Partial atomic charges, dipole moment.

Steric properties: Molecular volume, surface area, molar refractivity.

Hydrophobicity: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological indices: Connectivity indices that describe the branching of the molecular skeleton.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that relates a selection of these descriptors to the biological activity. mdpi.comresearchgate.net For instance, a QSAR study on a series of benzoylaminobenzoic acid derivatives revealed that their inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov

Table 2: Example Descriptors for a Hypothetical QSAR Study of Analogues

| Analogue | Substitution at C4-amino | LogP | Molar Refractivity | Biological Activity (IC₅₀, µM) |

| 1 (Parent) | -NH₂ | 2.8 | 55.4 | 1.5 |

| 2 | -NH(CH₃) | 3.2 | 60.1 | 0.9 |

| 3 | -N(CH₃)₂ | 3.5 | 64.7 | 0.5 |

| 4 | -NH(C₂H₅) | 3.6 | 64.8 | 0.8 |

Note: This table is illustrative. A real QSAR study would involve a larger set of compounds and descriptors.

Such a model, once validated, can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Docking and Receptor Interaction Modeling (Excluding Clinical Outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, usually a protein). nih.gov This method is crucial for understanding how a compound like this compound might interact with a biological target at the atomic level.

Research on esters of 4-amino-5-chloro-2-methoxybenzoic acid has shown that they can act as potent ligands for the 5-HT₄ receptor. nih.govacs.org In these studies, molecular modeling was used to understand the structural basis for this activity. Using software like SYBYL, researchers found that active compounds adopt a specific, cis-folded conformation of the ester side chain. nih.govacs.org

A typical molecular docking study involves:

Obtaining the 3D structure of the target receptor, often from a protein database like the PDB.

Generating a low-energy 3D conformation of the ligand (this compound).

Using a docking program (e.g., AutoDock, GOLD) to systematically place the ligand in the receptor's binding site and score the different poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, electrostatic interactions).

The results of a docking study can reveal key interactions. For example, the amino group might act as a hydrogen bond donor, the ester carbonyl as a hydrogen bond acceptor, and the aromatic ring could engage in pi-stacking interactions with aromatic amino acid residues in the receptor. nih.govnih.gov

Table 3: Hypothetical Molecular Docking Results against a 5-HT Receptor Model

| Ligand Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | Asp100 | Hydrogen Bond (with NH₂) |

| 1 | Tyr280 | Pi-Stacking (with benzene ring) | |

| 1 | Ser104 | Hydrogen Bond (with C=O) | |

| 2 | -7.2 | Phe278 | Hydrophobic |

Note: This table is illustrative and represents typical outputs from a molecular docking simulation.

These models provide a structural hypothesis for the compound's activity and can be used to design modifications that enhance binding affinity.

Advanced Research Applications and Biological Probe Development Excluding Clinical Applications

Development of 5-HT4 Receptor Ligands and Probes for Mechanistic Biological Studies

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are pivotal in creating potent and selective ligands for the 5-hydroxytryptamine type 4 (5-HT4) receptor. nih.govacs.org These ligands serve as crucial probes for dissecting the receptor's role in various physiological processes through non-clinical, mechanistic studies. nih.govnih.govnih.gov The development of these tools has enabled detailed exploration of the 5-HT4 receptor's function in different tissues and cellular systems. nih.govnih.gov

Agonist and Antagonist Profiling in In Vitro Receptor Systems

The pharmacological characterization of ligands derived from 4-amino-5-chloro-2-methoxybenzoic acid reveals a spectrum of activities, ranging from full agonism to partial agonism and antagonism at the 5-HT4 receptor. nih.govacs.orgnih.gov The specific functional profile of these compounds is highly dependent on their detailed molecular structure.

For instance, a series of benzoate (B1203000) derivatives synthesized from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol were identified as potent 5-HT4 receptor agonists. nih.govacs.org However, some of these compounds, while as potent as serotonin (B10506) (5-HT), exhibited maximal responses that were only 60-80% of that of 5-HT, indicating a partial agonist profile. nih.govacs.org

A dramatic shift in pharmacological activity was observed with the introduction of two methyl groups onto the piperidine (B6355638) ring of 2-[(piperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate derivatives. This structural modification converted potent agonists into potent antagonists. nih.govacs.org Specifically, the cis-3,5-dimethylpiperidinyl derivative (7g) was found to inhibit the relaxant action of 5-HT in rat esophagus muscle, demonstrating its antagonist properties. nih.govacs.org

Further illustrating this structure-activity relationship, the substituted benzoate RS 23597, a derivative of 4-amino-5-chloro-2-methoxybenzoate, displayed tissue-dependent pharmacology. It acted as a partial agonist in the guinea-pig colon but functioned as a surmountable antagonist with no agonist activity in the isolated rat esophagus. nih.gov This highlights how subtle changes in the ligand structure or the receptor's environment can alter the pharmacological response.

| Compound Derivative | Substitution | Pharmacological Profile at 5-HT4 Receptor | Reference |

| Benzoate esters | Monosubstituted piperidine ring (Me, OH, NH-Ac, or CONH2) | Partial Agonist | nih.govacs.org |

| 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate | Two methyl groups on piperidine ring | Antagonist | nih.govacs.org |

| RS 23597 (3-(piperidine-1-yl) propyl-4-amino-5-chloro-2-methoxybenzoate hydrochloride) | Propyl-piperidine chain | Partial Agonist (guinea-pig colon) / Antagonist (rat esophagus) | nih.gov |

Radioligand Binding Assays for Receptor Affinity Determination

To quantify the binding strength of these novel compounds to the 5-HT4 receptor, radioligand binding assays are employed. These assays are crucial for determining the receptor affinity, typically expressed as the inhibition constant (Ki). nih.govacs.orgnih.gov The tritiated 5-HT4 antagonist, [3H]GR 113808, is commonly used as the radioligand in these experiments, often with tissue homogenates from regions known to express 5-HT4 receptors, such as the rat or guinea-pig striatum. nih.govacs.orgnih.govresearchgate.net

Studies have shown that several benzoate ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid exhibit nanomolar affinity for 5-HT4 receptors. nih.govacs.org For example, the agonist ML 10302 (7a) and a related compound (7k) were found to have Ki values of 1.07 nM and 1.0 nM, respectively. nih.govacs.org The antagonist derivative, 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate (7g), demonstrated even higher affinity with a Ki value of 0.26 nM. nih.govacs.org These high-affinity ligands are valuable for developing selective probes, including those for positron emission tomography (PET) imaging. nih.govnih.gov

| Compound | Tissue/System | Radioligand | Ki Value (nM) | Reference |

| ML 10302 (7a) | Rat Striatum | [3H]GR 113808 | 1.07 ± 0.5 | nih.govacs.org |

| Compound 7k | Rat Striatum | [3H]GR 113808 | 1.0 ± 0.3 | nih.govacs.org |

| Compound 7g | Rat Striatum | [3H]GR 113808 | 0.26 ± 0.06 | nih.govacs.org |

Functional Studies in Isolated Tissue Preparations (e.g., Guinea Pig Ileum, Rat Esophagus Muscle)

The functional consequences of receptor binding by these ligands are assessed in isolated tissue preparations that endogenously express 5-HT4 receptors. The electrically-stimulated longitudinal muscle of the guinea pig ileum and the rat esophagus muscle are classic models for this purpose. nih.govacs.org In these tissues, 5-HT4 receptor activation typically leads to smooth muscle relaxation or contraction, providing a measurable functional output. nih.govacs.orgnih.gov

A number of benzoate derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been shown to be potent agonists in the guinea pig ileum and rat esophagus muscle. nih.govacs.org Conversely, antagonist activity is demonstrated by a compound's ability to inhibit the response to a known agonist like serotonin. For example, the antagonist derivative 7g inhibited the relaxant action of 5-HT in the rat esophagus muscle with a pA2 value of 8.6, a measure of antagonist potency. nih.govacs.org

Interestingly, comparative studies have revealed operational differences between 5-HT4 receptors in the guinea-pig colon and the rat esophagus, suggesting potential receptor subtypes or differing signaling environments. nih.gov A compound that acts as a partial agonist in one tissue can be a pure antagonist in another, providing researchers with tools to probe these subtle distinctions. nih.gov

Cell-Based Assays for Receptor Activation and Signaling Pathway Investigation

To investigate the molecular mechanisms downstream of receptor binding, cell-based assays are indispensable. Researchers use cell lines, such as Chinese Hamster Ovary (CHO) or C6-glial cells, that have been engineered to stably express specific 5-HT4 receptor isoforms. nih.gov This allows for the study of receptor activation and signaling in a controlled environment.

The 5-HT4 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govsemanticscholar.org Therefore, a common functional assay measures the accumulation of cAMP in response to ligand application. nih.gov Studies on the human 5-HT4(e) receptor isoform expressed in CHO and C6-glial cells have used this method to determine the potency (EC50) and efficacy of various agonists. nih.gov These assays have confirmed that derivatives like ML10302 act as partial agonists. nih.gov

Such cell-based systems are crucial for dissecting the signaling pathways, understanding the basis of agonist versus antagonist activity, and exploring phenomena like constitutive receptor activity and inverse agonism. nih.govsemanticscholar.org

Exploration as Building Blocks for Complex Organic Molecules

Beyond its direct use in creating receptor ligands, the core structure of 4-amino-5-chloro-2-methoxybenzoic acid serves as a fundamental building block in synthetic organic chemistry. google.com

Synthesis of Advanced Pharmaceutical Intermediates and Precursors

4-Amino-5-chloro-2-methoxybenzoic acid is a well-established and important intermediate in the synthesis of several prokinetic agents, often referred to as "pride" drugs. google.com These include compounds like Cisapride, Renzapride, and Zacopride. acs.orggoogle.com The synthesis of these more complex molecules relies on the specific functional groups and substitution pattern of the 4-amino-5-chloro-2-methoxybenzoic acid scaffold. Its synthesis from readily available starting materials like p-aminosalicylic acid has been optimized to ensure an efficient supply for these applications. google.comgoogleapis.com The ester functionality in derivatives like ethyl 4-amino-5-chloro-2-methoxybenzoate provides a reactive handle for further chemical modification, demonstrating the versatility of this compound class in constructing advanced pharmaceutical precursors. nih.govacs.org

Incorporation into Novel Molecular Architectures

This compound serves as a fundamental building block for the synthesis of more complex organic molecules. Its structure, featuring an amine, a chloro group, a methoxy (B1213986) group, and an ethyl ester, offers multiple reactive sites for chemical modification. This versatility allows chemists to integrate the core benzoate structure into a wide array of larger, novel molecular architectures.

For instance, the amine group can undergo reactions like acylation or alkylation, while the chloro substituent can be replaced through nucleophilic aromatic substitution, although this is often less facile. The ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide. These transformations are pivotal in constructing complex heterocyclic systems or macrocycles. The specific substitution pattern on the benzene (B151609) ring influences the electronic properties and the conformational flexibility of the resulting molecules, which is a critical aspect in the rational design of compounds for various research applications. One of the key precursors for these synthetic endeavors is 4-amino-5-chloro-2-methoxybenzoic acid, which is often generated from the ethyl ester and serves as a common intermediate for numerous antiemetic and gastric motility agents. google.com

Applications in Chemical Biology Research

The utility of this compound extends significantly into chemical biology, where its derivatives are employed as probes to explore and manipulate biological processes at the molecular level.

Derivatives based on the 4-amino-5-chloro-2-methoxybenzoate core are instrumental in studying biological targets like enzymes and receptors. The mechanism of action often involves the molecule binding to these specific targets, thereby altering their activity and helping researchers to understand their function within cellular pathways. The structural features of the compound are crucial for these interactions. For example, its formal condensation with N,N-diethylethane-1,2-diamine results in a benzamide (B126) that can be further investigated for biological activity. chemicalbook.com The development of such derivatives allows for the systematic exploration of how molecular structure relates to biological function, providing insights into the molecular underpinnings of various physiological processes.

A prominent application of this chemical scaffold is in the field of neuroscience, specifically for researching neurotransmitter systems. The 4-amino-5-chloro-2-methoxybenzoic acid moiety is a key component in the synthesis of ligands for serotonin (5-HT) and dopamine (B1211576) receptors. nih.gov

Research has shown that new esters derived from 4-amino-5-chloro-2-methoxybenzoic acid can act as potent agonists and antagonists for 5-HT4 receptors. nih.govacs.org These tool compounds are vital for characterizing receptor function and distribution. For instance, a series of benzoates with a substituted 1-piperidineethanol side chain were synthesized and found to have nanomolar affinity for 5-HT4 receptors. nih.govacs.org Similarly, benzamide derivatives have been developed as dual antagonists for both serotonin 5-HT3 and dopamine D2 receptors, which are important targets in research on antiemetic agents. nih.gov The ability to create compounds with high affinity and, in some cases, selectivity for specific receptor subtypes makes this scaffold invaluable for dissecting the complexities of neurotransmitter signaling.

Design of Analogue Libraries for Structure-Function Elucidation (Purely Research-Oriented)

The systematic investigation of how a molecule's chemical structure determines its biological activity, known as structure-activity relationship (SAR) studies, is a cornerstone of medicinal chemistry research. This compound and its parent acid are ideal starting points for creating analogue libraries to perform these studies.